molecular formula C27H28Cl2FeP2+2 B3079217 Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) CAS No. 106245-43-6

Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)

Cat. No. B3079217
CAS RN: 106245-43-6
M. Wt: 541.2 g/mol
InChI Key: PUWOIOPXQBCXTD-UHFFFAOYSA-N
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Description

“Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)” is a coordination complex used as an effective catalyst for Kumada coupling and Suzuki reactions . It also catalyzes other reactions to convert enol ethers, dithioacetals, and vinyl sulfides to olefins .


Synthesis Analysis

The complex is prepared by combining equimolar portions of the ligand and nickel (II) chloride hexahydrate . It can be used as a precursor to synthesize metal-fullerene coordination complexes by reduction method .


Molecular Structure Analysis

The diphosphine serves as a bidentate ligand forming six-membered C3P2M chelate ring with a natural bite angle of 91° . The molecular weight of the compound is 542.04 .


Chemical Reactions Analysis

“Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)” is used as an effective catalyst for Kumada coupling and Suzuki reactions . It also catalyzes other reactions to convert enol ethers, dithioacetals, and vinyl sulfides to olefins .


Physical And Chemical Properties Analysis

The compound is a bright orange-red crystalline powder . It has a melting point of 213 °C (dec.) (lit.) . The compound is slightly air-sensitive, degrading in air to the phosphine oxide .

Scientific Research Applications

Catalytic Applications

This compound has been utilized as a catalyst or a component of catalytic systems in various chemical reactions. For instance, it has shown effectiveness in the synthesis of aryl-1,2,3,4-tetrahydroisoquinolines through the coupling of arylmagnesium halides to haloisoquinolines, offering a direct and efficient method for preparing these compounds (Pridgen, 1980). Additionally, it plays a role in the formation of heteronuclear iron–copper clusters, which are of interest for their unique structures and potential reactivity (Ferrer et al., 2000).

Synthesis and Material Science

In material science and organic synthesis, this compound has contributed to the development of efficient methods for arylation and alkenylation of C(sp3)–H bonds with organoborate reagents, showcasing its utility in complex organic transformations (Ilies et al., 2017). Furthermore, it has been involved in the synthesis of high molecular weight polyketone materials, demonstrating its versatility in polymer science (Meier et al., 2003).

Mechanism of Action

The compound acts as an effective catalyst for Kumada coupling and Suzuki reactions . It also catalyzes other reactions to convert enol ethers, dithioacetals, and vinyl sulfides to olefins .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .

Future Directions

“Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)” is used as a catalyst for preparation of block-copolythiophenes and solid state metathesis polycondensation . It is also used in the synthesis of metal-fullerene coordination complexes .

properties

IUPAC Name

dichloroiron;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P2.2ClH.Fe/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWOIOPXQBCXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Fe]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28Cl2FeP2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)
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